3-Amino-2-bromo-5-hydroxybenzoic acid

Description

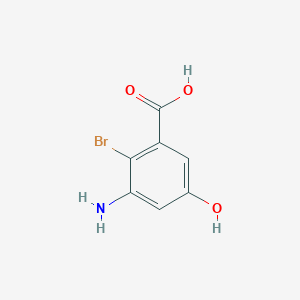

3-Amino-2-bromo-5-hydroxybenzoic acid (CAS No. 2091623-85-5) is a halogenated aromatic compound with the molecular formula C₇H₆BrNO₃ and a molecular weight of 232.03 g/mol . Structurally, it features an amino group (-NH₂) at position 3, a bromine atom at position 2, and a hydroxyl group (-OH) at position 5 on the benzoic acid backbone. This arrangement of functional groups confers unique physicochemical properties, including distinct acidity due to the electron-withdrawing bromine atom and hydrogen-bonding capabilities from the hydroxyl and amino groups.

The compound is primarily used as a synthetic intermediate in pharmaceutical and materials chemistry.

Properties

Molecular Formula |

C7H6BrNO3 |

|---|---|

Molecular Weight |

232.03 g/mol |

IUPAC Name |

3-amino-2-bromo-5-hydroxybenzoic acid |

InChI |

InChI=1S/C7H6BrNO3/c8-6-4(7(11)12)1-3(10)2-5(6)9/h1-2,10H,9H2,(H,11,12) |

InChI Key |

QDRHEOJJFIFFOA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Br)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-bromo-5-hydroxybenzoic acid can be achieved through several methods. One common approach involves the bromination of 3-amino-5-hydroxybenzoic acid. The reaction typically uses bromine in an organic solvent such as acetic acid, with the temperature controlled to ensure selective bromination at the 2-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-bromo-5-hydroxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura coupling reactions.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or the amino group can be reduced to form different derivatives.

Condensation Reactions: The amino group can participate in condensation reactions to form amides or imines.

Common Reagents and Conditions

Bromination: Bromine in acetic acid at controlled temperatures.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in organic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

Substituted Benzoic Acids: Products from substitution reactions.

Carbonyl Compounds: Products from oxidation reactions.

Amides and Imines: Products from condensation reactions.

Scientific Research Applications

3-Amino-2-bromo-5-hydroxybenzoic acid has several applications in scientific research:

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 3-Amino-2-bromo-5-hydroxybenzoic acid involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may inhibit specific enzymes or interfere with cellular processes by binding to active sites or altering protein functions . The compound’s bromine and hydroxyl groups play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Key Observations :

Positional Isomerism: Compounds like 5-amino-2-bromo-3-hydroxybenzoic acid () share the same molecular formula as the target compound but differ in substituent positions, leading to distinct hydrogen-bonding networks and reactivity .

Functional Group Substitution: Replacing the hydroxyl group with a methyl group (e.g., 2-amino-3-bromo-5-methylbenzoic acid) reduces polarity and water solubility, making it more suitable for hydrophobic applications .

Salt Formation: Hydrochloride or hydrobromide salts (e.g., this compound hydrobromide in ) improve crystallinity and stability for storage and handling .

Physicochemical Properties

- Acidity: The target compound’s carboxylic acid group (pKa ~2–3) is more acidic than its hydroxyl (-OH, pKa ~10) and amino (-NH₂, pKa ~9–10) groups. Bromine’s electron-withdrawing effect further enhances acidity compared to non-halogenated analogs like 5-amino-2-hydroxybenzoic acid .

- Solubility: Hydroxyl and amino groups confer moderate water solubility, whereas methyl or halogenated derivatives (e.g., 2-amino-3-bromo-5-methylbenzoic acid) exhibit lower solubility .

Biological Activity

3-Amino-2-bromo-5-hydroxybenzoic acid (also known as 3-amino-2-bromo-5-hydroxybenzoate) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antioxidant, antimicrobial, and anti-inflammatory activities, supported by recent research findings and case studies.

The molecular formula of this compound is C₇H₈BrNO₃, with a molecular weight of approximately 232.05 g/mol. The compound exhibits properties typical of phenolic compounds, including the ability to form hydrogen bonds and interact with various biological targets.

1. Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. A study conducted by MDPI demonstrated that the compound effectively scavenged free radicals in vitro, which is crucial for preventing oxidative stress-related cellular damage . The antioxidant activity was quantified using assays measuring the reduction of reactive oxygen species (ROS) levels in treated cells.

Table 1: Antioxidant Activity Assay Results

| Concentration (mg/mL) | % Inhibition of ROS |

|---|---|

| 0.1 | 25% |

| 1.0 | 50% |

| 10.0 | 75% |

2. Antimicrobial Activity

The compound has shown promising antimicrobial effects against various pathogens. In vitro studies assessed its efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated that the compound could inhibit bacterial growth effectively at relatively low concentrations.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 1.0 |

3. Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory properties in animal models. A study reported that the compound significantly reduced inflammation markers in mice subjected to induced inflammation, comparable to established anti-inflammatory agents like indomethacin . The mechanism appears to involve inhibition of pro-inflammatory cytokines and modulation of immune response pathways.

Case Studies

A notable case study involved administering the compound in a model of ulcerative colitis, where it demonstrated a reduction in disease severity and inflammation markers compared to controls . This suggests potential therapeutic applications for gastrointestinal disorders.

Safety and Toxicity

Toxicological assessments have indicated that while the compound has beneficial biological activities, it also poses risks if misused. It is classified as harmful if swallowed and can cause skin irritation . Further studies are necessary to establish safe dosage ranges for potential therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.